![molecular formula C20H21Cl2F3N2O B2875268 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride CAS No. 615571-23-8](/img/structure/B2875268.png)
2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride
Descripción general
Descripción
The compound “2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride” is a chemical with the molecular formula C20H20ClF3N2O . It is also known by the names 2-Chloro-N-{(S)-phenyl[(2S)-2-piperidinyl]methyl}-3-(trifluoromethyl)benzamide and SSR504734 . This compound is an inhibitor of the glycine transporter type 1 and has been found to increase evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves the superposition of different chemotypes to enhance its inhibitory activity. Starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734), the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound includes 2 defined stereocentres . The average mass of the molecule is 396.834 Da and the monoisotopic mass is 396.121613 Da .Chemical Reactions Analysis
The compound is an inhibitor of the glycine transporter type 1 . It increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H20ClF3N2O . The average mass of the molecule is 396.834 Da and the monoisotopic mass is 396.121613 Da . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.Aplicaciones Científicas De Investigación
Glycine Transporter Inhibition
2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride (SSR504734) is known for its potent inhibition of the glycine transporter type 1 (GlyT1). This inhibition leads to an increase in central N-methyl-D-aspartate (NMDA) glutamatergic tone. This property is significant in studying dopamine-related disorders like schizophrenia. In one study, SSR504734 facilitated dopamine release in the nucleus accumbens of rats, influenced by glutamatergic afferents, indicating its potential role in controlling subcortical glutamate/dopamine interactions (Leonetti et al., 2006).
Structural Optimization
Structural modification and optimization of SSR504734 have led to the development of compounds with enhanced GlyT1 inhibitory activity. By introducing heteroaromatic rings to the base structure, researchers have increased the compound's inhibitory potency. This structural evolution is key in developing new pharmacological properties for potential therapeutic applications (Yamamoto et al., 2016).
Synthesis and Bioactivity of Derivatives
Researchers have also synthesized various benzamides and their metal complexes to study their structural features and bioactivity. These studies contribute to the understanding of the chemical properties and potential biological activities of these compounds, including their antibacterial effects against various bacterial strains (Khatiwora et al., 2013).
Drug Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of compounds structurally similar to SSR504734 are essential for understanding their potential as therapeutic agents. Studies on drugs like flumatinib, which share structural similarities, provide insights into the metabolic pathways, including N-demethylation and amide hydrolysis, crucial for drug design and development (Gong et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H/t16-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZZYKACZXKHK-AKXYIILFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615571-23-8 | |
| Record name | SSR-504734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615571238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR-504734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L297UZF32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



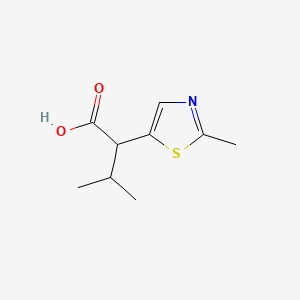
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

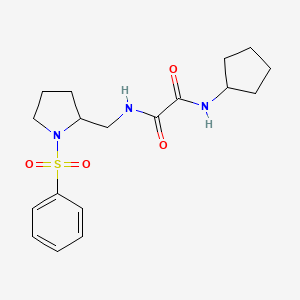
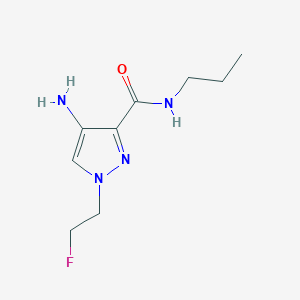

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)
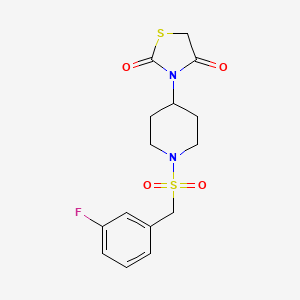
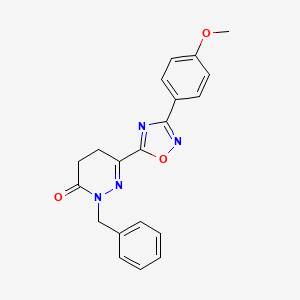
![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)